molecular formula C13H14N8 B2899196 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201430-38-6

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2899196
CAS No.: 2201430-38-6
M. Wt: 282.311
InChI Key: CIEMBJZKEXRDMJ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a novel chemical entity designed for research applications. This compound features a complex molecular architecture that integrates a [1,2,4]triazolo[4,3-b]pyridazine core, an azetidine ring, and a pyrimidin-4-amine moiety. Such fused heteroaromatic systems are of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing the triazolopyridazine scaffold are frequently investigated as potential inhibitors of various kinase targets . The structural features of this compound, including its nitrogen-rich ring system, suggest it may serve as a valuable scaffold for exploring interactions with biological targets such as enzymes and receptors. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead structure for developing new therapeutic agents. Its defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, biochemical screening, and profiling against a panel of disease-related targets. This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8/c1-19(11-4-5-14-8-15-11)10-6-20(7-10)13-3-2-12-17-16-9-21(12)18-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEMBJZKEXRDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H16N8OC_{17}H_{16}N_{8}O with a molecular weight of approximately 348.4 g/mol. The structure features multiple heterocyclic rings which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N8OC_{17}H_{16}N_{8}O
Molecular Weight348.4 g/mol
CAS Number2200357-18-0

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results in inhibiting the growth of bacteria and fungi.

For instance, a study evaluated the compound against Mycobacterium tuberculosis, revealing effective inhibitory concentrations (IC50) in the low micromolar range. Such results indicate its potential as a lead compound in developing new anti-tubercular agents .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research has shown that derivatives of triazolo-pyridazine compounds can exhibit cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that certain derivatives possess significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study: Antiproliferative Effects
A specific derivative was tested against multiple cancer cell lines with results indicating an IC50 value of approximately 5 μM for MCF-7 cells, suggesting strong cytotoxicity and potential for further development .

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Initial cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated that the compound exhibits low toxicity at effective concentrations . This is a favorable characteristic for drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups and ring structures appears to enhance its interaction with biological targets.

Structural FeatureBiological Activity
Triazole ringEnhances antimicrobial properties
Pyrimidine moietyContributes to anticancer activity
Azetidine linkagePotentially increases bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s structure can be compared to derivatives with similar azetidine-triazolopyridazine backbones but varying substituents (Table 1).

Table 1: Structural Comparison of Triazolopyridazine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Azetidine-triazolopyridazine Pyrimidin-4-amine (N-methyl) C₁₄H₁₆N₁₀ 340.34* Inferred from nomenclature
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine Azetidine-triazolopyridazine 4-Methoxy-pyrimidin-2-amine (N-methyl), cyclobutyl C₁₉H₂₂N₈O 394.43
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine Azetidine-triazolopyridazine Pyrazolo[3,4-d]pyrimidin-4-amine (N-methyl) C₁₅H₁₆N₁₀ 336.36
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Triazolopyridazine Phenylacetamide (N-methyl) C₁₅H₁₅N₅O 281.31

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Impact : The target compound’s pyrimidin-4-amine group distinguishes it from analogs like Lin28-1632, which has a phenylacetamide chain. This difference likely alters solubility and target specificity .
  • Conformational Rigidity : The azetidine ring in the target compound and analogs (e.g., ) enhances binding precision compared to larger, flexible rings (e.g., piperazine in ).
  • Biological Relevance : Lin28-1632, a functional analog, inhibits Lin28/let-7 interactions, reducing tumorsphere formation in cancer cells . The target compound’s pyrimidine group may similarly engage nucleic acid-binding domains.

Q & A

Basic: What critical factors should be optimized during the multi-step synthesis of this compound to ensure high yield and purity?

The synthesis requires careful optimization of:

  • Temperature control : Exothermic reactions (e.g., cyclization) may require gradual heating to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution rates in azetidine ring formation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in triazolo-pyridazine intermediate synthesis .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves structurally similar impurities .

Basic: Which functional groups in the compound’s structure are most reactive, and how do they influence derivatization?

Key reactive moieties include:

  • Azetidine tertiary amine : Susceptible to alkylation or acylation, enabling modifications to enhance solubility or target affinity .
  • Triazolo-pyridazine core : Participates in electrophilic substitution (e.g., nitration) for introducing bioisosteric groups .
  • Pyrimidine ring : The N-methyl group can be replaced with bulkier substituents to modulate steric effects in kinase binding pockets .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s kinase inhibition profile?

Methodological approaches include:

  • Systematic substituent variation : Replace the azetidine N-methyl group with cyclopropyl or fluorinated analogs to assess potency shifts against kinases like EGFR or CDK2 .
  • Bioisosteric replacements : Substitute the triazolo-pyridazine with imidazo-pyridines to evaluate selectivity changes .
  • Crystallographic docking : Map hydrogen bonding interactions between the pyrimidine ring and kinase ATP-binding sites to prioritize modifications .

Advanced: What mechanistic insights exist regarding its inhibition of protein kinases, and how can conflicting bioactivity data be resolved?

  • Kinase selectivity : Contradictions in IC₅₀ values (e.g., EGFR vs. VEGFR2) may arise from assay conditions (ATP concentration, pH) . Validate using in-cell kinase assays with FRET-based reporters.
  • Allosteric vs. competitive inhibition : Conduct kinetic studies (e.g., Lineweaver-Burk plots) to differentiate binding modes .
  • Metabolite interference : Check for off-target effects of degradation products using HPLC-coupled mass spectrometry .

Advanced: How can researchers address discrepancies in reported biological activity across different cell lines or models?

  • Cell line profiling : Compare genetic backgrounds (e.g., PTEN status in cancer lines) using CRISPR-edited isogenic pairs .
  • Microenvironment factors : Replicate 3D spheroid models to assess hypoxia-driven resistance mechanisms absent in monolayer assays .
  • Metabolic stability : Correlate half-life in hepatocyte microsomes with activity loss in in vivo models .

Methodological: Which analytical techniques are most reliable for characterizing intermediates and the final compound?

  • NMR spectroscopy : 2D NOESY confirms azetidine ring conformation and stereochemistry .
  • HRMS : Resolve isotopic patterns to verify molecular formula, especially after introducing halogens or sulfur .
  • X-ray crystallography : Resolve ambiguous regiochemistry in triazolo-pyridazine derivatives .

Advanced: What pharmacokinetic (PK) challenges are anticipated, and how can they be mitigated during preclinical development?

  • Low oral bioavailability : Improve solubility via salt formation (e.g., HCl) or nanoformulation .
  • CYP450 metabolism : Identify major metabolites using liver microsome assays and block degradation pathways with deuterated analogs .
  • Blood-brain barrier penetration : Modify logP via fluorination or PEGylation for CNS-targeted applications .

Advanced: How can computational methods accelerate reaction design and condition optimization?

  • Quantum mechanics (QM) : Simulate transition states for key steps (e.g., azetidine ring closure) to predict optimal catalysts .
  • Machine learning (ML) : Train models on reaction databases to recommend solvent/catalyst combinations for novel intermediates .
  • Molecular dynamics (MD) : Model protein-compound interactions to prioritize synthetic targets with higher binding affinity .

Advanced: What strategies enable selective oxidative or reductive transformations of the triazolo-pyridazine core?

  • Oxidation : Use mCPBA to epoxidize alkenes in side chains without degrading the triazole ring .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively saturate pyridazine rings while preserving azetidine integrity .
  • Photoredox catalysis : Introduce aryl groups via radical intermediates under mild conditions .

Advanced: What translational challenges arise when moving from in vitro assays to in vivo models, and how can they be addressed?

  • Species-specific metabolism : Compare metabolite profiles in human vs. murine hepatocytes to adjust dosing .
  • Toxicity mitigation : Conduct off-target kinase profiling to avoid cardiotoxic or hepatotoxic effects .
  • Biomarker validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to monitor target engagement in real-time .

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